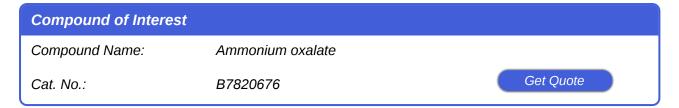


# theoretical studies on ammonium oxalate crystal growth

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An In-depth Technical Guide on the Theoretical Studies of Ammonium Oxalate Crystal Growth

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental studies concerning the crystal growth of **ammonium oxalate**. It covers fundamental aspects of its crystal structure, nucleation, growth kinetics, and morphology control, with a focus on the underlying scientific principles. This document is intended to be a valuable resource for professionals in research, and drug development who work with or encounter crystallization processes involving oxalate compounds.

# **Crystal Structure of Ammonium Oxalate Monohydrate**

**Ammonium oxalate** typically crystallizes as a monohydrate ((NH<sub>4</sub>)<sub>2</sub>C<sub>2</sub>O<sub>4</sub>·H<sub>2</sub>O). Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its structural and electronic properties.

Solid-state calculations based on periodic DFT have been used to investigate the structural and thermodynamic properties of **ammonium oxalate** monohydrate.[1] These theoretical models show excellent agreement with experimental data obtained from X-ray diffraction, confirming the orthorhombic crystal system with space group P2<sub>1</sub>2<sub>1</sub>2.[1]

Table 1: Crystallographic Data for **Ammonium Oxalate** Monohydrate



Parameter	Theoretical Value (DFT)	Experimental Value (X-ray Diffraction)	Reference
Crystal System	Orthorhombic	Orthorhombic	[1]
Space Group	P21212	P21212	[1]
a-axis (Å)	8.017	8.017	[1]
b-axis (Å)	10.309	10.309	[1]
c-axis (Å)	3.735	3.735	[1]

A key feature of the **ammonium oxalate** monohydrate crystal structure is the extensive network of hydrogen bonds. These include interlayer N—H···O and intralayer O—H···O hydrogen bonds, which play a crucial role in the stability and mechanical properties of the crystal.[1]

## **Nucleation and Growth Kinetics**

The formation of **ammonium oxalate** crystals from a supersaturated solution is governed by the principles of nucleation and crystal growth. While theoretical studies specifically on the nucleation kinetics of **ammonium oxalate** are not extensively documented, valuable insights can be drawn from analogous systems like calcium oxalate.

### **Nucleation**

Nucleation is the initial step where molecules in solution arrange into small, stable clusters that can subsequently grow into macroscopic crystals. The rate of nucleation is a critical parameter that influences the final crystal size distribution. Classical Nucleation Theory (CNT) provides a framework for understanding this process, where the nucleation rate is related to factors like interfacial energy and supersaturation.[2]

### **Crystal Growth**

Once stable nuclei are formed, they grow by the addition of solute molecules from the solution. The growth rate of different crystal faces can be influenced by various factors, including temperature, supersaturation, and the presence of impurities or additives.



Batch cooling crystallization experiments on **ammonium oxalate** have been monitored using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to track the solute concentration over time.[3] This allows for the determination of the metastable zone width and provides insights into the onset of primary nucleation.[3]

## **Morphology Control**

The external shape or morphology of a crystal is determined by the relative growth rates of its different crystallographic faces. Controlling crystal morphology is crucial in many applications, including pharmaceuticals, as it can affect properties like dissolution rate and bioavailability.

The "ammonia coordination method" has been shown to be effective in producing fibrous morphologies of metal oxalates, such as nickel oxalate.[4][5][6][7] In this method, the presence of ammonia leads to the formation of metal-ammine complexes. The coordination of ammonia molecules to the metal atoms can alter the surface energy of specific crystal planes, promoting anisotropic growth and leading to a fibrous habit.[4][6][7] This principle could potentially be applied to control the morphology of **ammonium oxalate** crystals.

## **Influence of Additives and Impurities**

The presence of even small amounts of additives or impurities in the crystallization medium can significantly impact the growth kinetics and morphology of **ammonium oxalate** crystals.

Studies have investigated the effect of various divalent metal ions on the growth of **ammonium oxalate** monohydrate single crystals. For instance, the presence of Co(II) and Ni(II) ions has been observed to decrease the growth rates of different crystal faces.[8][9] This inhibition is attributed to the adsorption of the impurity ions onto the crystal surface, which can block active growth sites.[8][9]

Conversely, Fe(III) ions have been reported to increase the growth rates of different faces of **ammonium oxalate** crystals.[10] The effect of Cu(II) ions is more complex, causing a decrease in the growth rate of the (001) face while increasing the growth rates of the (100) and (010) faces.[10]

Table 2: Effect of Metal Ion Impurities on the Growth Rate of **Ammonium Oxalate** Monohydrate Crystals



Impurity Ion	Effect on Growth Rate	Reference
Co(II)	Decrease	[8][9]
Ni(II)	Decrease	[8][9]
Fe(III)	Increase	[10]
Cu(II)	Face-dependent (decrease on (001), increase on (100) and (010))	[10]

# **Experimental Protocols Single Crystal Growth by Slow Evaporation**

Single crystals of **ammonium oxalate** monohydrate can be grown using the slow evaporation solution growth technique.[11][12]

#### Protocol:

- Prepare a saturated solution of ammonium oxalate in deionized water at a constant temperature (e.g., 30°C).
- Filter the solution to remove any insoluble impurities.
- Place the filtered solution in a constant temperature bath and allow the solvent to evaporate slowly.
- Harvest the resulting single crystals.

### **Crystal Growth in Gel Media**

The gel growth technique provides a diffusion-controlled environment for crystal growth, which can lead to high-quality crystals.[13][14][15]

#### Protocol for Single Diffusion Gel Growth:

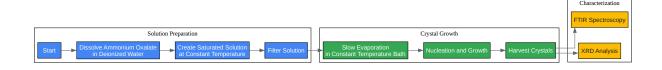
Prepare a sodium metasilicate gel of a specific density (e.g., 1.03 g/cm<sup>3</sup>).

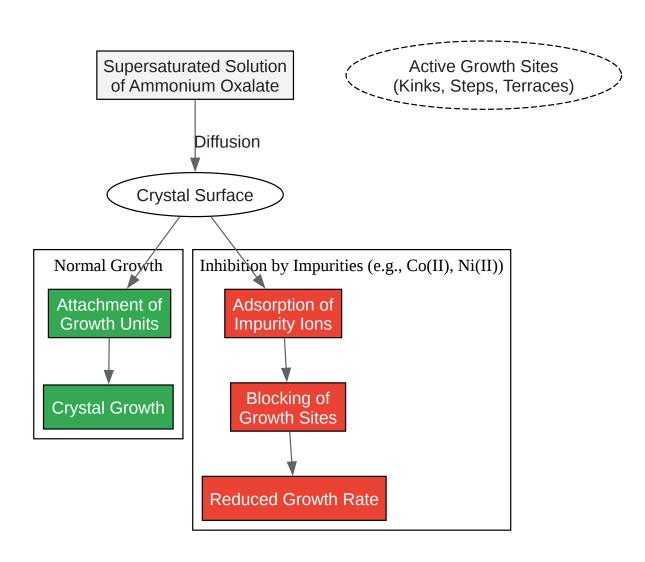


- Incorporate one of the reactants (e.g., a solution of an oxalate salt) into the gel.
- After the gel sets, carefully add a solution of the other reactant (e.g., an ammonium salt solution) on top of the gel.
- Crystals will form within the gel as the reactants diffuse and react.

# Visualizations Experimental Workflow for Single Crystal Growth







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